Cyclopropyltriisopropylstannane
Description
Properties
CAS No. |
35825-29-7 |
|---|---|
Molecular Formula |
C12H26Sn |
Molecular Weight |
289.04 g/mol |
IUPAC Name |
cyclopropyl-tri(propan-2-yl)stannane |
InChI |
InChI=1S/C3H5.3C3H7.Sn/c1-2-3-1;3*1-3-2;/h1H,2-3H2;3*3H,1-2H3; |
InChI Key |
DSVMHGVWZQNRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Sn](C1CC1)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Titanium-Mediated Aminocyclopropanation Followed by Stannylation
A notable method for preparing trialkylstannyl-substituted cyclopropylamines, which can be adapted to this compound, is titanium-mediated aminocyclopropanation of vinylstannanes. In the study by Wiedemann et al. (2004), 2-(trialkylstannyl)-N,N-dialkylcyclopropylamines were synthesized via titanium-mediated aminocyclopropanation of tributylvinylstannane with N,N-dialkylformamides, yielding products in 80-84% with excellent diastereoselectivity (trans/cis > 45:1). Although this example uses tributylvinylstannane, a similar strategy can be employed with triisopropylstannyl vinyl derivatives to obtain this compound.
Direct Stannylation of Cyclopropyl Precursors
Another general approach involves the direct stannylation of cyclopropyl halides or cyclopropylmetal intermediates (such as cyclopropylmagnesium or cyclopropyllithium reagents) with triisopropylstannyl halides or trialkylstannyl reagents. This method typically requires:
- Preparation of cyclopropyl organometallic species by metal-halogen exchange or metal insertion.
- Reaction with triisopropylstannyl chloride or bromide under inert atmosphere.
- Purification via distillation or chromatography.
This method produces this compound as a liquid, with high purity (>99%) as supplied commercially.
Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)
This compound can also be synthesized or utilized via palladium-catalyzed Stille cross-coupling reactions. In these reactions, the this compound serves as the organostannane coupling partner with aryl or vinyl halides to form cyclopropyl-substituted products. The preparation of the stannane precursor is often done by transmetallation or stannylation of cyclopropyl organometallics before coupling.
Comparative Table of Preparation Methods
Research Data and Analysis
Yields and Selectivity: Titanium-mediated aminocyclopropanation provides high yields (80-84%) and excellent trans/cis selectivity (>45:1), indicating a highly stereoselective process suitable for preparing pure cyclopropylstannane derivatives.
Purity: Commercially available this compound is supplied with an assay purity of 99.0%, confirming the effectiveness of purification methods such as distillation or chromatography in the preparation process.
Physical Properties: The compound is a liquid at room temperature with a molecular weight of 289.048 g/mol. It is typically stored in tightly closed containers under dry, cool, and well-ventilated conditions to maintain stability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyltriisopropylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into different organotin hydrides.
Substitution: It can participate in substitution reactions where the cyclopropyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions can produce various cyclopropyl derivatives .
Scientific Research Applications
Cyclopropyltriisopropylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropane rings.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its use in drug development, especially in designing molecules with unique structural features.
Industry: It is utilized in the production of specialized materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of cyclopropyltriisopropylstannane involves its interaction with various molecular targets. The cyclopropyl group imparts conformational rigidity, which can influence the compound’s reactivity and binding affinity. The triisopropylstannane moiety can participate in coordination chemistry, forming complexes with other molecules and facilitating catalytic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Cyclopropyltriisopropylstannane with cyclopropylmethyl(trimethyl)stannane, a structurally related organotin compound from the literature :
*Hypothetical values inferred from structural analogs.
^Triisopropyl’s branching may lower boiling point despite higher molecular weight; increased molecular weight may raise flash point.
Reactivity and Stability
- Steric Effects : The triisopropyl groups in this compound create significant steric hindrance, which can slow reaction kinetics in cross-coupling processes compared to less bulky analogs like cyclopropylmethyl(trimethyl)stannane . This steric protection, however, may enhance thermal and oxidative stability.
Comparison with Other Organotin Compounds
- Tributyltin Derivatives : Tributyltin compounds (e.g., tributyltin hydride) are more lipophilic and historically used as biocides. This compound’s branched structure likely reduces environmental persistence compared to linear alkyltin compounds.
- Triphenyltin Analogs : Triphenyltin compounds exhibit higher toxicity and aryl-group-mediated conjugation, whereas this compound’s aliphatic substituents may favor different reactivity pathways.
Research Findings and Limitations
Direct experimental data on this compound remains scarce in publicly available literature. Most inferences are drawn from structurally similar compounds, such as cyclopropylmethyl(trimethyl)stannane . Key research gaps include:
- Synthetic Routes: No peer-reviewed methods for synthesizing this compound were identified.
- Spectroscopic Data : NMR, IR, or crystallographic data are unavailable, limiting precise structural analysis.
- Applications: Potential uses in medicinal chemistry or materials science remain unexplored in published studies.
Q & A
Q. What are the optimal synthetic routes for Cyclopropyltriisopropylstannane, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is typically synthesized via transmetallation or nucleophilic substitution. Key variables include solvent polarity (e.g., THF vs. hexane), temperature (-78°C to room temperature), and stoichiometry of reactants (e.g., cyclopropyllithium to triisopropylstannane chloride). Yield optimization requires monitoring by gas chromatography-mass spectrometry (GC-MS) to track intermediate formation, while purity is assessed via and NMR for steric hindrance effects on tin centers. For reproducible results, inert atmosphere conditions (argon/glovebox) are critical to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is essential:
- NMR: A singlet near δ 100–150 ppm confirms the tin-cyclopropyl bond.
- NMR: Cyclopropyl protons appear as a multiplet (δ 0.5–1.5 ppm) due to ring strain. Infrared (IR) spectroscopy identifies Sn-C stretching vibrations (450–550 cm). X-ray crystallography resolves steric crowding around the tin atom, with bond angles deviating from tetrahedral geometry due to bulky isopropyl groups .
Q. How does this compound’s stability vary under different storage conditions, and what decomposition products are formed?
Methodological Answer: Stability studies should compare inert vs. ambient conditions. Under air, hydrolysis produces cyclopropane and triisopropylstannanol, detectable via NMR (loss of cyclopropyl signals) and gravimetric analysis. Long-term storage in anhydrous toluene at -20°C minimizes decomposition. Accelerated degradation tests (e.g., 40°C for 72 hours) coupled with GC-MS identify volatile byproducts. Stability is pH-sensitive; trace acids catalyze Sn-C bond cleavage .
Advanced Research Questions
Q. What computational models predict the reactivity of this compound in cross-coupling reactions, and how do steric effects influence these interactions?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/def2-SVP) model transition states in Stille couplings. Steric maps quantify repulsion between isopropyl groups and aryl halides, correlating with reaction rates. For example, ortho-substituted aryl partners show reduced efficiency due to hindered transmetallation. Experimental validation involves kinetic studies (variable-temperature NMR) and comparing computed activation energies with empirical data .
Q. How can contradictory data regarding the compound’s catalytic activity in specific reactions be resolved through mechanistic studies?
Methodological Answer: Contradictory catalytic outcomes (e.g., varying enantioselectivity in asymmetric synthesis) require isotopic labeling (-cyclopropyl) to track bond cleavage pathways. Competitive experiments with deuterated substrates (e.g., DO quenching) differentiate radical vs. ionic mechanisms. Synchrotron X-ray absorption spectroscopy (XAS) examines tin oxidation states during catalysis. Meta-analyses of literature data should account for solvent polarity and ligand-to-metal ratios, which are often underreported .
Q. What strategies are recommended for mitigating ligand dissociation in organostannane complexes during catalytic applications?
Methodological Answer: Ligand dissociation is minimized by:
- Steric tuning : Introducing bulkier substituents (e.g., tert-butyl instead of isopropyl) reduces Sn–ligand lability.
- Chelation effects : Bidentate ligands (e.g., bipyridines) stabilize tin centers, monitored via NMR shifts.
- Kinetic trapping : Low-temperature conditions (-40°C) slow ligand exchange, validated by stopped-flow UV-Vis spectroscopy. Comparative studies with analogous triphenylstannane complexes isolate steric vs. electronic contributions .
Data Presentation and Analysis Guidelines
- Statistical rigor : Use Student’s t-test or ANOVA for reproducibility assessments (n ≥ 3 replicates). Report confidence intervals for catalytic turnover numbers .
- Contradiction resolution : Apply the Bradford Hill criteria to evaluate causality in toxicity studies, particularly when literature reports conflict on neurotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
